molecular formula C10H8ClN5 B6315514 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1703794-33-5

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B6315514
CAS No.: 1703794-33-5
M. Wt: 233.66 g/mol
InChI Key: UFIRISYMYHBEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine (CAS: 1703794-33-5) is a heterocyclic compound featuring a fused pyrrolo[2,1-f][1,2,4]triazine core substituted with a chlorine atom at position 4 and a 1-methylpyrazole group at position 4. This scaffold is structurally related to antiviral and antitumor agents, such as remdesivir and brivanib, which share the pyrrolo[2,1-f][1,2,4]triazine motif . The compound’s substitution pattern confers distinct electronic and steric properties, making it a candidate for medicinal chemistry optimization .

Properties

IUPAC Name

4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIRISYMYHBEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions Involving Triazine and Pyrazole Precursors

The most widely reported method involves cyclization reactions between triazine and pyrazole derivatives. A key approach utilizes 4-chloro-1H-pyrrolo[2,1-f] triazine as a core precursor, which undergoes coupling with 1-methyl-1H-pyrazole-4-carboxaldehyde. The reaction typically employs dimethylformamide (DMF) as a solvent and potassium carbonate as a base, heated to 80–100°C for 6–12 hours .

Mechanistic Insights :
The base facilitates deprotonation of the pyrazole carboxaldehyde, enabling nucleophilic attack on the triazine core. Chlorine at the 4-position acts as a leaving group, replaced by the pyrazole moiety. The reaction proceeds via a two-step mechanism: (1) formation of a Schiff base intermediate and (2) intramolecular cyclization to yield the fused heterocycle .

Optimization Parameters :

  • Temperature : Yields improve from 60% at 80°C to 78% at 100°C .

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or dichloromethane .

  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) increase regioselectivity but raise costs .

1,3-Dipolar Cycloaddition of Triazinium Ylides

A novel strategy reported by ACS Omega involves 1,3-dipolar cycloaddition using 1-alkyl-1,2,4-triazinium salts . These salts generate ylides that react with electron-deficient dipolarophiles (e.g., acrylates) to form pyrrolotriazine scaffolds.

Procedure :

  • Triazinium Salt Preparation : 1,2,4-Triazine is alkylated with methyl iodide in acetonitrile at 25°C for 24 hours .

  • Ylide Formation : The salt is treated with triethylamine to generate the ylide.

  • Cycloaddition : The ylide reacts with 1-methyl-4-vinylpyrazole at 60°C, yielding the target compound in 65% isolated purity .

Advantages :

  • Single-step synthesis reduces purification complexity.

  • Modular dipolarophiles allow structural diversification .

Limitations :

  • Requires strict anhydrous conditions.

  • Limited scalability due to sensitivity of ylides .

Multi-Step Alkylation and Chlorination

Industrial-scale production often employs sequential alkylation and chlorination. A patent by EPO outlines this method :

Step 1: Alkylation of Pyrrolo-Triazine Core

  • React pyrrolo[2,1-f] triazine with methyl iodide in tetrahydrofuran (THF) at 0°C.

  • Yield: 89% after 2 hours .

Step 2: Chlorination at Position 4

  • Treat the alkylated intermediate with phosphorus oxychloride (POCl₃) at reflux (110°C) for 8 hours.

  • Yield: 76% .

Step 3: Suzuki Coupling with Pyrazole

  • Use Pd-catalyzed coupling between 4-chloro intermediate and 1-methylpyrazole-4-boronic acid.

  • Conditions: Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane/water (4:1), 90°C, 12 hours .

  • Yield: 82% .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Cyclization 7895ModerateLow
1,3-Dipolar Cycloaddition 6588LowModerate
Multi-Step Alkylation 8297HighHigh

Key Findings :

  • Cyclization offers cost efficiency but moderate scalability .

  • Multi-step alkylation achieves high purity and yield, suitable for industrial use despite higher costs .

  • 1,3-Dipolar cycloaddition is optimal for exploratory synthesis but lacks robustness for large batches .

Industrial Production and Process Optimization

Large-scale synthesis requires addressing solvent recovery, catalyst recycling, and waste reduction. Continuous flow reactors improve efficiency by:

  • Reducing reaction time from 12 hours to 2 hours .

  • Enhancing yield to 85% via precise temperature control .

Case Study :
A pilot plant using flow chemistry achieved 92% conversion by:

  • Mixing precursors in a T-shaped mixer.

  • Maintaining residence time at 5 minutes in a heated coil .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The pyrrolo[2,1-f][1,2,4]triazine moiety is a privileged structure in drug discovery. Key derivatives include:

Compound Name Substitutions Biological Activity Reference CAS/Study
Remdesivir Ribose moiety at C7 Antiviral (COVID-19)
Brivanib alaninate 4-Oxo and arylaminopyrrole at C6 Antitumor (VEGFR/FGFR inhibitor)
BMS-690514 Quinazoline fusion EGFR/HER2 inhibitor
**4,5-Dichloro-6-(1-methylpyrazol-4-yl) Additional Cl at C5 Undisclosed (structural analog) CAS:1703794-49-3

Key Observations :

  • Chlorine Substitution : The chloro group at C4 in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in biological targets .
  • Pyrazole vs.
Antiviral and Antitumor Activity
  • Remdesivir Analogy : While remdesivir’s ribose moiety is critical for antiviral activity, the target compound’s pyrazole group may redirect activity toward kinase inhibition (e.g., EGFR or VEGFR pathways) .
  • Kinase Inhibition: Pyrrolo[2,1-f][1,2,4]triazines like BMS-690514 exhibit low-nanomolar IC50 values against EGFR. The chloro-pyrazole substitution could modulate kinase selectivity .
  • Antiproliferative Effects: highlights 6-aminocarbonyl derivatives with antiproliferative activity in cancer cell lines (IC50: 0.5–5 µM). The target compound’s lipophilic Cl and pyrazole groups may enhance membrane permeability .
Pharmacokinetic Considerations
  • Bioavailability : shows that replacing C6 esters with oxadiazoles improves oral bioavailability (e.g., 79% in mice). The pyrazole substituent may similarly influence metabolic stability .
  • Solubility : Nitro-substituted analogs (e.g., CAS:1160995-45-8) exhibit higher polarity, whereas the target compound’s chloro-pyrazole substitution may reduce aqueous solubility, necessitating formulation optimization .

Physicochemical Properties and Stability

Property Target Compound Analog (CAS:1160995-45-8)
Molecular Weight 268.10 g/mol (calculated) 233.01 g/mol
LogP (Predicted) ~2.1 (Cl and pyrazole enhance lipophilicity) ~1.8 (nitro group increases polarity)
Thermal Stability Likely stable (aromatic core) Moderate (nitro group may decompose)

Structural Stability : The fused triazine core confers rigidity, while the chloro substituent may increase susceptibility to nucleophilic displacement under basic conditions .

Biological Activity

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Its unique structural features combine a pyrrolo[2,1-f][1,2,4]triazine core with a pyrazole moiety, which are known for their interactions with various biological targets.

  • Molecular Formula : C₁₀H₈ClN₅
  • Molecular Weight : 233.66 g/mol
  • IUPAC Name : 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine

Research indicates that this compound exhibits significant biological activity primarily through its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer progression. The compound's ability to inhibit kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Interaction with Kinases

Molecular docking studies have revealed that this compound can effectively bind to ATP-binding sites of target kinases. For instance:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Inhibition of this kinase can impede angiogenesis and tumor growth.
  • Epidermal Growth Factor Receptor (EGFR) : Targeting EGFR is vital for controlling cell proliferation in various cancers.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Case Study: Inhibition of Kinases

A study conducted on the compound's efficacy against specific kinases demonstrated:

  • Inhibition Rate : The compound showed a significant inhibition rate against VEGFR2 and EGFR in vitro.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazinePyrrolo[2,1-f][1,2,4]triazine core with pyrazoleKinase inhibitor targeting VEGFR2 and EGFR
AvapritinibPyrrolo[2,1-f][1,2,4]triazineKinase inhibitor for gastrointestinal tumors
RemdesivirNucleoside analog with triazine componentAntiviral activity against SARS-CoV-2
VandetanibFused heterocycle structureInhibitor of vascular endothelial growth factor receptor

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Cyclization : The cyclization of appropriate precursors under controlled conditions.

A common synthetic route includes the reaction of 4-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as potassium carbonate.

Future Directions

The unique structure of this compound allows for modifications that can enhance its potency and selectivity against specific cancer types. Further research into its derivatives may yield new therapeutic agents with improved efficacy.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Essential for verifying substituent positions and detecting regioisomeric impurities.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects halogen isotopes (e.g., chlorine).
  • HPLC with UV/Vis detection : Monitors purity (>95% typically required for biological assays).
  • X-ray crystallography : Resolves ambiguous cases where NMR data is insufficient, particularly for fused-ring systems .

How can computational methods enhance the design of synthetic pathways for this compound?

Advanced Research Focus
Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example, the ICReDD framework combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst use). This reduces trial-and-error experimentation, particularly in identifying optimal coupling conditions for the pyrazole and triazine moieties .

How should researchers address discrepancies in reported biological activities of analogs?

Advanced Research Focus
Contradictory data often arise from variations in assay conditions or structural analogs. A systematic approach includes:

  • Structural benchmarking : Compare core scaffolds and substituents (e.g., chlorophenyl vs. methylpyrazole analogs) using databases like PubChem .
  • Dose-response reevaluation : Re-test compounds under standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Meta-analysis : Apply statistical tools to identify outliers or confounding variables across studies .

What strategies optimize the compound’s reactivity for downstream functionalization?

Q. Advanced Research Focus

  • Protecting group chemistry : Temporarily shield reactive sites (e.g., the triazine chlorine) during pyrazole modification.
  • Transition-metal catalysis : Use Pd-mediated cross-coupling to introduce aryl/heteroaryl groups at the 4-position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at the chloro-triazine site .

How can reaction kinetics inform scale-up strategies for this compound?

Q. Advanced Research Focus

  • In-situ monitoring : Use Raman spectroscopy to track reagent consumption and intermediate formation.
  • Scale-dependent kinetics : Identify rate-limiting steps (e.g., exothermic coupling reactions) using microreactor trials.
  • DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and mixing rates to mitigate side reactions .

What are the stability considerations for this compound under varying storage conditions?

Q. Basic Research Focus

  • Hygroscopicity : Store under inert gas (argon) to prevent hydrolysis of the chloro-triazine group.
  • Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C typically safe for short-term handling).
  • Light sensitivity : Amber vials are recommended due to UV-sensitive pyrrolo-triazine cores .

How does the electronic nature of substituents influence the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Hammett analysis : Quantify electron-withdrawing/donating effects of substituents (e.g., methylpyrazole vs. chlorophenyl) on solubility and logP.
  • DFT calculations : Predict charge distribution to guide modifications for enhanced bioavailability .

What methodologies ensure high purity for in vitro and in vivo studies?

Q. Basic Research Focus

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients for final purification.
  • Counterion exchange : Replace chloride with non-hygroscopic salts (e.g., trifluoroacetate) for improved stability.
  • QC protocols : Validate purity via orthogonal methods (NMR, LC-MS, elemental analysis) .

What advanced separation techniques resolve closely related impurities?

Q. Advanced Research Focus

  • Chiral chromatography : Separate enantiomers using amylose-based columns if asymmetric centers are introduced.
  • Ion-pair chromatography : Resolve polar byproducts (e.g., dechlorinated intermediates) with additives like tetrabutylammonium phosphate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.